molecular formula C9H17NO B13522798 2-Cyclopentylmorpholine

2-Cyclopentylmorpholine

Cat. No.: B13522798
M. Wt: 155.24 g/mol
InChI Key: GWJFRMLLYKFVHM-UHFFFAOYSA-N
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Description

2-Cyclopentylmorpholine is an organic compound that belongs to the class of morpholine derivatives It is characterized by a morpholine ring substituted with a cyclopentyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentylmorpholine typically involves the reaction of cyclopentylamine with diethylene glycol. The reaction is carried out under reflux conditions, and the product is purified through distillation. Another method involves the cyclization of N-cyclopentyl-2-aminoethanol in the presence of a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods: On an industrial scale, this compound can be produced using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reactions but is optimized for large-scale production with considerations for cost, efficiency, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopentylmorpholine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-oxide derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the morpholine ring can be modified with different substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

2-Cyclopentylmorpholine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as a ligand in receptor binding studies.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclopentylmorpholine involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to receptors and modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

    Morpholine: The parent compound, which lacks the cyclopentyl substitution.

    N-Methylmorpholine: A derivative with a methyl group instead of a cyclopentyl group.

    2-Cyclohexylmorpholine: A similar compound with a cyclohexyl group instead of a cyclopentyl group.

Uniqueness: 2-Cyclopentylmorpholine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other morpholine derivatives may not be suitable.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

2-cyclopentylmorpholine

InChI

InChI=1S/C9H17NO/c1-2-4-8(3-1)9-7-10-5-6-11-9/h8-10H,1-7H2

InChI Key

GWJFRMLLYKFVHM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2CNCCO2

Origin of Product

United States

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